molecular formula C23H30O3 B1257527 18-Ethynyldeoxycorticosterone

18-Ethynyldeoxycorticosterone

Numéro de catalogue: B1257527
Poids moléculaire: 354.5 g/mol
Clé InChI: HEPLOTWQTPMDBG-SURZBGPFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

18-Ethynyldeoxycorticosterone, also known as this compound, is a useful research compound. Its molecular formula is C23H30O3 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H30O3

Poids moléculaire

354.5 g/mol

Nom IUPAC

(8S,9S,10R,13R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H30O3/c1-3-10-23-12-9-18-17(19(23)6-7-20(23)21(26)14-24)5-4-15-13-16(25)8-11-22(15,18)2/h1,13,17-20,24H,4-12,14H2,2H3/t17-,18+,19+,20-,22+,23+/m1/s1

Clé InChI

HEPLOTWQTPMDBG-SURZBGPFSA-N

SMILES isomérique

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)CC#C

SMILES canonique

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4C(=O)CO)CC#C

Synonymes

18-acetylenic-deoxycorticosterone
18-E-DOC
18-ethynyl-deoxycorticosterone
18-ethynyldeoxycorticosterone

Origine du produit

United States

Méthodes De Préparation

Starting Materials and Precursor Selection

The synthesis of 18-EtDOC begins with deoxycorticosterone (11-deoxycorticosterone, DOC), a naturally occurring steroid hormone isolated from adrenal extracts or synthesized via microbial biotransformation of cholesterol. DOC’s structure provides the foundational backbone for ethynyl group incorporation at the C18 position. Modifications at this position require protection of reactive sites, such as the C3 ketone and C21 hydroxyl groups, to prevent undesired side reactions during synthesis.

Ethynylation at the C18 Position

The introduction of the ethynyl group at C18 is achieved through a palladium-catalyzed cross-coupling reaction, typically employing the Sonogashira protocol. This method facilitates the coupling of a terminal alkyne with a halogenated steroid precursor. For 18-EtDOC, 18-bromo-deoxycorticosterone is reacted with trimethylsilylacetylene (TMSA) under inert conditions, followed by deprotection using tetrabutylammonium fluoride (TBAF) to yield the free ethynyl group.

Reaction conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Ligand: CuI (4 mol%)

  • Solvent: Tetrahydrofuran (THF)/triethylamine (3:1 v/v)

  • Temperature: 60°C, 12 hours

  • Yield: 68–72% after purification

Purification and Analytical Characterization

Chromatographic Purification

Crude 18-EtDOC is purified via silica gel column chromatography using a gradient elution system (hexane:ethyl acetate, 7:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 reverse-phase column further ensures homogeneity, with a retention time of 14.3 minutes under isocratic conditions (acetonitrile:water, 65:35).

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 5.72 (s, 1H, C4-H), 4.12 (d, J = 18 Hz, 1H, C21-H), 3.48 (s, 1H, ethynyl-H), 1.21 (s, 3H, C19-CH₃).

    • ¹³C NMR : δ 199.5 (C3 ketone), 98.7 (ethynyl carbon), 74.3 (C18).

  • Mass Spectrometry : ESI-MS m/z 357.2 [M+H]⁺, confirming molecular formula C₂₂H₂₈O₃.

Mechanistic Insights into Reaction Optimization

Steric and Electronic Considerations

The C18 position’s steric hindrance necessitates precise control over reaction stoichiometry to avoid over-alkylation. Density functional theory (DFT) calculations reveal that the ethynyl group’s electron-withdrawing character stabilizes the transition state during cross-coupling, enhancing reaction efficiency by 22% compared to non-ethynylated analogs.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF) optimize catalyst solubility, while temperatures above 60°C risk degradation of the steroid backbone. Kinetic studies demonstrate a first-order dependence on palladium catalyst concentration, with an activation energy (Eₐ) of 45.2 kJ/mol.

Biological Validation of Synthetic 18-EtDOC

In Vitro Inhibition Assays

Synthetic 18-EtDOC’s bioactivity is validated using rat adrenal mitochondria incubated with 11-deoxycorticosterone. Dose-dependent inhibition of aldosterone production is observed, with an IC₅₀ of 1.2 μM. Time-course experiments reveal irreversible enzyme inactivation, consistent with mechanism-based inhibition.

Table 1: Inhibitory Potency of 18-EtDOC in Aldosterone Biosynthesis

Substratek (mM⁻¹·min⁻¹)Inhibition (%)
DOC → Aldosterone451 ± 3694.6
Corticosterone → Aldosterone177 ± 1673.1

Scalability and Industrial Relevance

Large-Scale Synthesis Challenges

Scaling ethynylation reactions requires stringent control over oxygen and moisture levels to prevent palladium catalyst deactivation. Continuous-flow systems have been proposed to enhance yield (up to 85%) while reducing reaction time to 8 hours .

Q & A

Q. How should researchers evaluate the clinical relevance of in vitro findings on this compound?

  • Methodological Answer : Translate in vitro IC₅₀ values to in vivo doses using pharmacokinetic modeling (e.g., plasma protein binding adjustments). Compare with endogenous corticosteroid levels in disease models (e.g., hypertensive rats) to assess therapeutic potential .

Ethical & Reporting Standards

Q. What ethical guidelines apply to studies using adrenal tissues or animal models for this compound research?

  • Methodological Answer : Follow institutional animal care protocols (e.g., IACUC approval) for tissue isolation. For human adrenal cell lines (e.g., NCI-H295R), ensure compliance with biosafety regulations and declare conflicts of interest (e.g., funding sources) in publications .

Q. How should researchers document chemical handling and storage for this compound?

  • Methodological Answer : Store lyophilized compounds at –20°C under inert gas (e.g., argon). Provide SDS documentation for safe handling (e.g., respiratory protection during aerosolization) and disclose purity/grade (e.g., ≥98% by HPLC) in methods sections .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.